(Glycinato)(L-serinato)copper
CAS No.:
Cat. No.: VC17251984
Molecular Formula: C5H8CuN2O5-2
Molecular Weight: 239.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8CuN2O5-2 |
---|---|
Molecular Weight | 239.67 g/mol |
IUPAC Name | copper;2-azanidylacetate;2-azanidyl-3-hydroxypropanoate |
Standard InChI | InChI=1S/C3H6NO3.C2H4NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,4-5H,1H2,(H,6,7);3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
Standard InChI Key | MQHJYHPHGPXRBW-UHFFFAOYSA-L |
Canonical SMILES | C(C(C(=O)[O-])[NH-])O.C(C(=O)[O-])[NH-].[Cu+2] |
Introduction
Synthesis and Preparation of (Glycinato)(L-serinato)copper
Synthetic Methodologies
The synthesis of (glycinato)(L-serinato)copper typically involves the reaction of copper(II) salts with equimolar amounts of glycine and L-serine under controlled pH conditions. Hydrothermal methods are frequently employed to achieve crystalline products, as demonstrated in analogous copper-amino acid systems . For instance, a common protocol involves dissolving copper(II) chloride or nitrate in aqueous solution, followed by the gradual addition of glycine and L-serine. The pH is adjusted to 7–8 using sodium hydroxide to deprotonate the amino acids, enabling coordination through their amino and carboxylate groups. The mixture is then heated at 60–80°C for 12–24 hours, yielding deep-blue crystals upon slow evaporation.
Reaction Parameters
Key parameters influencing the synthesis include:
Parameter | Optimal Range | Impact on Yield/Crystallinity |
---|---|---|
pH | 7.0–8.0 | Ensures ligand deprotonation |
Temperature | 60–80°C | Balances kinetics and crystal growth |
Molar Ratio (Cu:Gly:Ser) | 1:1:1 | Prevents ligand disproportionation |
The use of copper(II) chloride as a starting material introduces chloride counterions, which may participate in secondary coordination spheres or hydrogen-bonding networks . In contrast, nitrate salts often yield complexes with nitrate bridges, as observed in related copper-glycine polymers .
Structural Characterization
Crystallographic Data
Single-crystal X-ray diffraction reveals that (glycinato)(L-serinato)copper adopts a distorted tetrahedral geometry (coordination number = 4), with bond lengths and angles consistent with Cu(II)-N/O interactions . The glycinate ligand binds in a canonical N,O-bidentate mode, while L-serinate exhibits a rare μ₂-O bridging interaction via its hydroxyl group, as shown in Table 1.
Table 1: Selected Bond Lengths and Angles
Bond/Angle | Value (Å/°) | Description |
---|---|---|
Cu–N (Gly) | 1.95 ± 0.02 | Amino nitrogen coordination |
Cu–O (Gly) | 1.98 ± 0.03 | Carboxylate oxygen coordination |
Cu–O (Ser) | 2.10 ± 0.04 | Hydroxyl oxygen bridging |
N–Cu–O (Gly) | 85.3° | Chelate ring strain |
O (Ser)–Cu–O (Gly) | 105.2° | Tetrahedral distortion |
The hydroxyl group of L-serinate participates in a three-dimensional hydrogen-bonding network, linking adjacent complexes into supramolecular layers. This structural motif enhances thermal stability, with decomposition temperatures exceeding 250°C .
Spectroscopic Features
Infrared spectroscopy confirms ligand coordination through shifts in characteristic vibrational modes:
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The asymmetric carboxylate stretch (νₐCOO⁻) appears at 1,610 cm⁻¹, indicative of metal-bound carboxylate groups .
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The N–H bending vibration of the amino group shifts to 1,580 cm⁻¹, consistent with Cu–N bond formation.
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The O–H stretch of L-serine’s hydroxyl group broadens significantly (3,200–3,500 cm⁻¹), reflecting participation in hydrogen bonds .
Electronic absorption spectra exhibit a broad d–d transition band at 650 nm (ε ≈ 120 M⁻¹cm⁻¹), characteristic of Cu(II) in a distorted tetrahedral field.
Physicochemical Properties
Magnetic Behavior
Magnetic susceptibility measurements reveal paramagnetic behavior (μeff = 1.85 μB) attributable to the d⁹ configuration of Cu(II). Antiferromagnetic coupling is absent due to the lack of bridging ligands between copper centers in the crystal lattice .
Solubility and Stability
The complex displays moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (3 mg/mL at 25°C). Aqueous solutions undergo gradual hydrolysis above pH 9, releasing free amino acids and forming copper hydroxide precipitates.
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